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Compound of Interest

Compound Name: Cyclosporine metabolite M17

Cat. No.: B15278460 Get Quote

Cyclosporine Metabolite M17: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical

properties, biotransformation, and biological activity of Cyclosporine metabolite M17 (also

known as AM1). The information is intended for researchers, scientists, and professionals

involved in drug development and pharmacology.

Chemical Structure and Identification
Cyclosporine metabolite M17 is a primary, monohydroxylated derivative of the

immunosuppressive drug Cyclosporine A. The structural modification occurs on the amino acid

1 residue of the parent cyclosporine molecule.

The chemical identity of Cyclosporine metabolite M17 is defined by the following:

IUPAC Name: (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1,6-dihydroxy-2-

methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-

methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-

undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Synonyms: Cyclosporin AM 1, CsA M17, OL 17, Hydroxycyclosporine[1][2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15278460?utm_src=pdf-interest
https://www.benchchem.com/product/b15278460?utm_src=pdf-body
https://www.benchchem.com/product/b15278460?utm_src=pdf-body
https://www.benchchem.com/product/b15278460?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3154783/
https://lymphosign.com/doi/10.14785/lymphosign-2019-0002
https://experiments.springernature.com/search?term=Mixed%20Lymphocyte%20Reaction%20Assay&techniqueFacet=Mixed%20Lymphocyte%20Reaction%20Assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15278460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The key structural feature differentiating M17 from Cyclosporine A is the addition of a hydroxyl

group. This modification slightly alters the molecule's polarity and can influence its biological

activity and pharmacokinetic profile.

Physicochemical Properties
The fundamental physicochemical properties of Cyclosporine metabolite M17 are

summarized in the table below, providing a basis for its handling, formulation, and analytical

characterization.

Property Value References

Molecular Formula C62H111N11O13 [1][2]

Molecular Weight 1218.61 g/mol [1][2]

CAS Number 89270-28-0 [1][4]

Melting Point >145°C (decomposition) [3]

Appearance White solid [5]

Storage Temperature -20°C [3]

Biotransformation of Cyclosporine A to Metabolite
M17
Cyclosporine A undergoes extensive metabolism in the liver, primarily mediated by the

cytochrome P450 enzyme system, with CYP3A4 and CYP3A5 being the major isoforms

involved.[6][7] The formation of metabolite M17 is a phase I metabolic reaction, specifically a

monohydroxylation. This biotransformation is a critical aspect of Cyclosporine A's

pharmacokinetics, as the parent drug and its metabolites can have different efficacy and

toxicity profiles.

Below is a diagram illustrating the metabolic pathway leading to the formation of M17.
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Biotransformation of Cyclosporine A to Metabolite M17.

Biological Activity and Signaling Pathway
Cyclosporine metabolite M17 retains a degree of the immunosuppressive activity of the

parent compound, Cyclosporine A, although its potency is generally considered to be lower.[7]

The mechanism of action for both Cyclosporine A and M17 involves the inhibition of calcineurin,

a key enzyme in the T-cell activation pathway.

The signaling cascade is as follows:

M17 enters the T-lymphocyte.

Inside the cell, it binds to the cytosolic protein, cyclophilin.

The resulting M17-cyclophilin complex binds to and inhibits calcineurin.

The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of

Activated T-cells (NF-AT).

Phosphorylated NF-AT cannot translocate to the nucleus.

This blocks the transcription of genes encoding for pro-inflammatory cytokines, most notably

Interleukin-2 (IL-2).
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The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation,

resulting in immunosuppression.

The following diagram illustrates this signaling pathway.
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Signaling Pathway of Cyclosporine Metabolite M17.
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Experimental Protocols
The isolation, characterization, and assessment of the biological activity of Cyclosporine
metabolite M17 involve several key experimental procedures.

Isolation and Purification of Metabolite M17
A common method for isolating Cyclosporine metabolites, including M17, is from biological

fluids such as bile or urine of patients treated with Cyclosporine A.[1] High-Performance Liquid

Chromatography (HPLC) is the primary technique used for separation and purification.

General Protocol for Isolation from Bile:

Extraction: Bile is subjected to liquid-liquid extraction with an organic solvent like diethyl

ether. The ether fractions are combined and dried.[1]

Defatting: The residue is redissolved in a methanol-water mixture and washed with n-hexane

to remove lipids.[1]

Chromatographic Separation: The defatted extract is then subjected to HPLC. A gradient

elution method on a C18 reversed-phase column is typically employed.[1][8] The mobile

phase often consists of a mixture of acetonitrile, methanol, and water.[8]

Fraction Collection and Purity Assessment: Fractions corresponding to the M17 peak are

collected. The purity of the isolated metabolite is then assessed by analytical HPLC and its

identity confirmed by mass spectrometry.[1]

The following diagram outlines the general workflow for the isolation and purification of M17.
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Workflow for the Isolation and Purification of M17.

Assessment of Immunosuppressive Activity
The immunosuppressive properties of M17 are typically evaluated using in vitro T-cell

proliferation assays, such as the Mixed Lymphocyte Reaction (MLR) and phytohemagglutinin

(PHA) stimulation assays.
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Mixed Lymphocyte Reaction (MLR) Assay: The MLR assay assesses the proliferative response

of T-lymphocytes from one donor when stimulated by cells from a genetically different donor.[5]

[9]

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different

healthy donors.

Co-culture: Responder PBMCs from one donor are co-cultured with irradiated or mitomycin

C-treated stimulator PBMCs from the second donor.

Treatment: Different concentrations of M17 are added to the co-cultures.

Incubation: The cells are incubated for a period of 3 to 7 days.[10]

Proliferation Measurement: T-cell proliferation is quantified, commonly by measuring the

incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine) or by using a fluorescent dye

dilution assay (e.g., CFSE).[9] A reduction in proliferation in the presence of M17 indicates

immunosuppressive activity.

Phytohemagglutinin (PHA) Stimulation Assay: PHA is a mitogen that non-specifically stimulates

T-cell proliferation.[11] This assay is used to evaluate the general effect of a compound on T-

cell activation.

Cell Preparation: PBMCs are isolated from a healthy donor.

Cell Culture: The cells are cultured in a suitable medium.

Stimulation and Treatment: The cells are stimulated with an optimal concentration of PHA in

the presence of varying concentrations of M17.

Incubation: The cultures are incubated for 48 to 72 hours.[12]

Proliferation Measurement: Similar to the MLR, T-cell proliferation is measured by assessing

[3H]-thymidine incorporation or using dye dilution methods.[2][12] Inhibition of PHA-induced

proliferation by M17 demonstrates its immunosuppressive effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15278460?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15278460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

